molecular formula C7H15NO2 B554690 (R)-2-Aminoheptanoic acid CAS No. 44902-01-4

(R)-2-Aminoheptanoic acid

Cat. No.: B554690
CAS No.: 44902-01-4
M. Wt: 145.2 g/mol
InChI Key: RDFMDVXONNIGBC-ZCFIWIBFSA-N
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Description

®-2-Aminoheptanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a heptanoic acid chain. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms. Amino acids are fundamental building blocks of proteins and play crucial roles in various biological processes.

Scientific Research Applications

®-2-Aminoheptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Medicine: It is investigated for its potential therapeutic properties, including its role in the synthesis of bioactive peptides.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminoheptanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-aminohept-2-enoic acid using a chiral catalyst. This method ensures the production of the desired ®-enantiomer with high enantiomeric purity. The reaction typically occurs under mild conditions, with hydrogen gas and a suitable solvent.

Industrial Production Methods: On an industrial scale, ®-2-Aminoheptanoic acid can be produced through the fermentation of specific microorganisms that have been genetically engineered to express the necessary enzymes for its biosynthesis. This biotechnological approach offers a sustainable and cost-effective method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ®-2-Aminoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Mechanism of Action

The mechanism of action of ®-2-Aminoheptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. Additionally, the carboxyl group can interact with receptor sites, influencing cellular signaling pathways. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

    (S)-2-Aminoheptanoic acid: The enantiomer of ®-2-Aminoheptanoic acid with a different spatial arrangement.

    2-Aminooctanoic acid: An amino acid with an additional carbon in the alkyl chain.

    2-Aminopentanoic acid: An amino acid with a shorter alkyl chain.

Uniqueness: ®-2-Aminoheptanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral receptors and enzymes makes it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

(2R)-2-aminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFMDVXONNIGBC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415623
Record name (R)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44902-01-4
Record name (R)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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